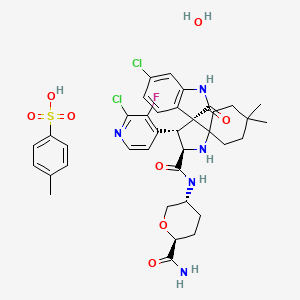

Milademetan tosylate hydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

InChI |

InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJOGWGXMTUHPW-CIPNXXNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44Cl2FN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rise and Stumble of a p53 Reactivator: A Technical Guide to the Discovery and Development of Milademetan Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan tosylate hydrate, a potent and selective oral small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction, has been the subject of extensive preclinical and clinical investigation. Developed to reactivate the tumor suppressor p53 in cancers harboring wild-type TP53 and MDM2 amplification, milademetan has demonstrated a clear mechanism of action and shown early promise in various solid tumors. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of milademetan, presenting key data, experimental methodologies, and the underlying biological pathways. Despite promising initial results, the pivotal Phase 3 MANTRA trial in dedifferentiated liposarcoma did not meet its primary endpoint, leading to a re-evaluation of its developmental path. This document serves as a detailed resource for researchers and drug development professionals interested in the trajectory of MDM2 inhibitors and the complexities of targeting the p53 pathway.

Introduction: The Rationale for MDM2 Inhibition

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing oncogenesis by inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2][3] In approximately 50% of human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive function.[1][2] However, in many cancers with wild-type TP53, the p53 protein is functionally inactivated through other mechanisms.[2] One of the most prominent mechanisms is the overexpression of MDM2, an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[1][4][5][6][7]

Amplification of the MDM2 gene is observed in a variety of cancers, including liposarcomas, and leads to the overexpression of the MDM2 protein.[1][4][5][8] This overexpression results in the suppression of p53 activity, creating a "p53-null" phenotype even in the presence of a wild-type TP53 gene.[1][5] This understanding forms the basis for the therapeutic strategy of inhibiting the MDM2-p53 interaction. A small-molecule inhibitor that blocks this interaction could prevent p53 degradation, restore its transcriptional activity, and thereby trigger p53-mediated tumor cell apoptosis.[6][9][10]

This compound (formerly known as RAIN-32, RG7388, and DS-3032b) is an orally available, potent, and selective inhibitor of the MDM2-p53 interaction.[6][11][12] Preclinical studies demonstrated its ability to reactivate p53 and induce apoptosis in cancer cell lines with wild-type TP53 and MDM2 amplification.[2][7][13]

Mechanism of Action: Restoring p53 Function

Milademetan functions by binding to MDM2 and preventing its interaction with p53.[6][9][10] This disruption inhibits the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA).[5][14][15] The ultimate outcome is the induction of apoptosis in tumor cells that are dependent on MDM2 overexpression for their survival.[6]

Preclinical Development and Experimental Protocols

In Vitro Studies

-

Cell Line Proliferation Assays: Milademetan was tested against a variety of cancer cell lines with and without TP53 mutations.[5]

-

Methodology: Cancer cell lines were cultured in appropriate media and treated with increasing concentrations of milademetan. Cell viability was assessed at various time points (e.g., 24, 48, 72 hours) using standard assays such as MTT or CellTiter-Glo. IC50 values were calculated to determine the concentration of milademetan required to inhibit 50% of cell growth.

-

Key Findings: Milademetan demonstrated potent anti-proliferative activity in a dose- and time-dependent manner in neuroblastoma cell lines with wild-type TP53, with IC50 values in the nanomolar range (e.g., 21.9 nM in SK-N-SH, 17.7 nM in SH-SY5Y after 72 hours). It also showed potent activity against MDM2-amplified, TP53-wildtype laboratory models.[4]

-

-

Mechanism of Action Confirmation: Western blot analysis was used to confirm the on-target effect of milademetan.

-

Methodology: TP53 wild-type cancer cell lines (e.g., MKL-1, WaGa, PeTa) were treated with milademetan (e.g., 100 nM).[7] Cell lysates were collected at different time points and subjected to SDS-PAGE and western blotting using antibodies against p53, p21, PUMA, and cleaved PARP.

-

Key Findings: Treatment with milademetan led to a time-dependent accumulation of p53 protein and its downstream targets p21 and PUMA.[5][7] Increased levels of cleaved PARP, a marker of apoptosis, were also observed, confirming that milademetan induces an apoptotic response.[7]

-

In Vivo Studies

-

Xenograft Models: The anti-tumor activity of milademetan was evaluated in vivo using patient-derived xenograft (PDX) and cell-line-derived xenograft models.

-

Methodology: Nude mice were subcutaneously implanted with human cancer cells (e.g., neuroblastoma cells with functional TP53) or PDX tumors.[5][15] Once tumors reached a specified size, mice were treated with oral milademetan (e.g., 25, 50, 100 mg/kg daily) or vehicle control.[14][15] Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.

-

Key Findings: Oral administration of milademetan significantly reduced tumor growth in multiple xenograft models, including those derived from lung adenocarcinoma and gastric cancer.[5] In a neuroblastoma xenograft model, a 50 mg/kg oral dose delayed tumor growth and improved survival.[14][15]

-

Clinical Development Program

The clinical development of milademetan has progressed through Phase 1, 2, and 3 trials, primarily focusing on patients with advanced solid tumors harboring MDM2 amplification and wild-type TP53.

Phase 1 First-in-Human Trial (NCT01877382)

-

Study Design: This was a dose-escalation study in patients with advanced solid tumors or lymphomas to determine the recommended Phase 2 dose and schedule.[2][16] The study evaluated both extended/continuous and intermittent dosing schedules.[2][16]

-

Key Objectives: The primary objective was to assess safety and tolerability and to determine the maximum tolerated dose.[2][16] Secondary objectives included evaluating preliminary anti-tumor activity.[2]

-

Results: A total of 107 patients were enrolled.[2][16] The study established a recommended dose and schedule of 260 mg once daily on an intermittent schedule (days 1-3 and 15-17 every 28 days, i.e., 3/14 days).[2] This intermittent dosing schedule was found to mitigate dose-limiting hematologic adverse events, particularly thrombocytopenia, while maintaining clinical activity.[2][12] In the subgroup of patients with dedifferentiated liposarcoma (DDLPS), the disease control rate was 58.5% and the median progression-free survival (PFS) was 7.2 months.[2]

| Phase 1 Efficacy in Dedifferentiated Liposarcoma (DDLPS) | |

| Endpoint | Result (n=53) |

| Objective Response Rate (ORR) | 3.8% |

| Disease Control Rate (DCR) | 58.5% |

| Median Progression-Free Survival (mPFS) | 7.2 months |

| mPFS with Recommended Intermittent Schedule (n=16) | 7.4 months |

| Source: Journal of Clinical Oncology, 2023.[2] |

| Phase 1 Grade 3/4 Drug-Related Adverse Events (All Patients, N=107) | |

| Adverse Event | Frequency |

| Thrombocytopenia | 29.0% |

| Neutropenia | 15.0% |

| Anemia | 13.1% |

| Source: Journal of Clinical Oncology, 2023.[2] |

Phase 2 Basket Trial (MANTRA-2, NCT05012397)

-

Study Design: A single-arm, open-label basket study to evaluate the safety and efficacy of milademetan in patients with advanced or metastatic solid tumors with MDM2 gene amplification (copy number ≥ 8) and wild-type TP53.[17][18] The primary endpoint was the objective response rate (ORR).[4][5][17]

-

Results: In a cohort of 40 patients (31 with centrally confirmed molecular testing), the best overall response was 19.4% (6/31), with one confirmed partial response (3.2%) and five unconfirmed partial responses.[4][5] The median PFS was 3.5 months.[4][5] While milademetan showed a manageable safety profile and achieved responses in various refractory tumors, the tumor reductions were often short-lived.[4][5] Enrollment in this trial was suspended in May 2023.[19]

| MANTRA-2 Phase 2 Efficacy Results | |

| Endpoint | Result (n=31) |

| Best Overall Response | 19.4% |

| Confirmed Objective Response Rate (ORR) | 3.2% |

| Median Progression-Free Survival (mPFS) | 3.5 months |

| Source: Clinical Cancer Research, 2025.[4][5] |

| MANTRA-2 Grade 3/4 Adverse Events |

| Thrombocytopenia |

| Neutropenia |

| Anemia |

| Leukopenia |

| Diarrhea |

| Source: Clinical Cancer Research, 2025.[4][5] |

Phase 3 Pivotal Trial (MANTRA, NCT04979442)

-

Study Design: A randomized, multicenter, open-label trial comparing milademetan to the standard-of-care agent trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma (DDLPS) who had progressed on prior systemic therapy.[11][17] Approximately 175 patients were randomized 1:1.[11][17] The primary endpoint was progression-free survival (PFS) by blinded independent central review.[11][17]

-

Results: The MANTRA trial did not meet its primary endpoint.[11][20] There was no significant difference in median PFS between the two arms.[21] Based on these results, the company announced it would not pursue further development of milademetan in DDLPS.[11]

| MANTRA Phase 3 Efficacy Results (DDLPS) | ||

| Endpoint | Milademetan | Trabectedin |

| Median Progression-Free Survival (mPFS) | 3.6 months | 2.2 months |

| Hazard Ratio (HR) | 0.89 (p=0.53) | |

| Median Overall Survival (mOS) | 9.5 months | 10.2 months |

| Confirmed Objective Response Rate (ORR) | 4.7% | 3.4% |

| Source: ESMO Congress 2023, Rain Oncology Press Release.[11][20][21] |

| MANTRA Phase 3 Treatment-Emergent Adverse Events (TEAEs) | ||

| Adverse Event (Any Grade) | Milademetan | Trabectedin |

| Nausea | 62.8% | 58.2% |

| Thrombocytopenia | 60.5% | 24.1% |

| Neutropenia | 41.9% | 35.4% |

| Grade 3/4 TEAEs | ||

| Thrombocytopenia | 39.5% | 13.9% |

| Neutropenia | 25.6% | 25.3% |

| Anemia | 18.6% | 17.7% |

| Dose Reductions due to AEs | 44.2% | 29.1% |

| Discontinuation due to AEs | 11.6% | 19.0% |

| Source: ESMO Congress 2023, Rain Oncology Press Release.[11][21] |

Future Directions and Conclusion

The development of this compound highlights both the promise and the challenges of targeting the MDM2-p53 pathway. While the drug demonstrated a clear mechanism of action and encouraging activity in early-phase trials, particularly in DDLPS, the pivotal Phase 3 MANTRA trial did not confirm a clinical benefit over standard of care in this patient population.[11][21]

The manageable safety profile achieved with an intermittent dosing schedule represents a significant advancement for the class of MDM2 inhibitors, which have historically been challenged by on-target hematologic toxicities.[2][12] However, the lack of durable responses in the Phase 2 basket trial and the negative outcome of the Phase 3 trial suggest that monotherapy with an MDM2 inhibitor may be insufficient for sustained tumor control in heavily pretreated, advanced cancers.[4][5]

Future efforts in this field may focus on combination strategies. For instance, the planned MANTRA-4 trial was designed to evaluate milademetan in combination with the anti-PD-L1 antibody atezolizumab.[11][22][23] Additionally, further biomarker refinement beyond MDM2 amplification may be necessary to identify patient populations most likely to derive a durable benefit from p53 reactivation.[5] The journey of milademetan provides valuable lessons for the future development of drugs targeting fundamental cancer pathways.

References

- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. google.com [google.com]

- 4. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. milademetan tosylate - My Cancer Genome [mycancergenome.org]

- 7. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Milademetan Tosylate | C37H42Cl2FN5O7S | CID 89051543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. glpbio.com [glpbio.com]

- 16. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical Trials [rainoncology.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Milademetan in Advanced/Metastatic Solid Tumors [clin.larvol.com]

- 20. onclive.com [onclive.com]

- 21. Single-agent milademetan does not improve outcomes in liposarcoma [dailyreporter.esmo.org]

- 22. Pipeline [rainoncology.com]

- 23. biospace.com [biospace.com]

Chemical structure and properties of Milademetan tosylate hydrate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan (also known as RAIN-32 or DS-3032b) is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1][2][3][4] By disrupting this critical protein-protein interaction, Milademetan prevents the MDM2-mediated degradation of the tumor suppressor protein p53, leading to the reactivation of the p53 signaling pathway. This restoration of p53 function can induce cell cycle arrest, senescence, and apoptosis in cancer cells harboring wild-type TP53.[4][5][6][7][8] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Milademetan tosylate hydrate.

Chemical Structure and Properties

Milademetan is a complex spirooxindole derivative. The tosylate hydrate is the salt form used in clinical development.

Table 1: Chemical and Physical Properties of Milademetan and its Salts

| Property | Milademetan | Milademetan Tosylate | This compound |

| Synonyms | DS-3032, RAIN-32 | DS-3032b, Milademetan tosylate | DS-3032b tosylate hydrate |

| CAS Number | 1398568-47-2[7] | 1398569-75-9[7][9] | 2095625-97-9[7][8] |

| Molecular Formula | C₃₀H₃₄Cl₂FN₅O₄[10] | C₃₇H₄₂Cl₂FN₅O₇S[9][11] | C₃₇H₄₄Cl₂FN₅O₈S[8] |

| Molecular Weight | 618.53 g/mol [3][7] | 790.7 g/mol [11] | 808.74 g/mol [8] |

| Appearance | White to light yellow solid[4] | Data not available | Solid[12] |

| Solubility | Soluble in DMSO[4] | Data not available | Soluble in water, DMSO, methanol, and ethanol[6][13] |

| Storage | Store at -20°C[4] | Data not available | Store at -20°C (powder) or -80°C (in solvent)[12] |

Mechanism of Action: The MDM2-p53 Axis

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transcriptional activation domain, thereby promoting its degradation.[12] In many cancers with wild-type TP53, the MDM2 gene is amplified, leading to overexpression of the MDM2 protein and subsequent inactivation of p53.[1][14]

Milademetan is designed to fit into the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This inhibition stabilizes p53, allowing it to accumulate in the nucleus, and activate the transcription of its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[6][9]

Preclinical and Clinical Data

Milademetan has undergone extensive preclinical and clinical evaluation.

Preclinical Data

-

In vitro: Milademetan has demonstrated potent anti-proliferative activity in various cancer cell lines with wild-type TP53 and MDM2 amplification.[3] It has been shown to induce G1 cell cycle arrest, senescence, and apoptosis in neuroblastoma cells.[5][6] Treatment with Milademetan leads to the stabilization of p53 and increased expression of p53 target genes, including CDKN1A (p21) and BAX.[6]

-

In vivo: In xenograft models of neuroblastoma with functional p53, oral administration of Milademetan delayed tumor growth and improved survival.[6]

Clinical Trial Data

Milademetan has been evaluated in several clinical trials for various solid tumors and lymphomas.

Table 2: Summary of Key Clinical Trial Data for Milademetan

| Trial Phase | Patient Population | Dosing Regimen | Key Efficacy Results | Common Grade 3/4 Adverse Events | Reference |

| Phase I | Advanced solid tumors or lymphomas | 260 mg once daily on days 1-3 and 15-17 every 28 days | Disease Control Rate: 45.8% (all cohorts); 58.5% (dedifferentiated liposarcoma). Median Progression-Free Survival: 4.0 months (all cohorts); 7.2 months (dedifferentiated liposarcoma) | Thrombocytopenia (29.0%), Neutropenia (15.0%), Anemia (13.1%) | [2] |

| Phase I (Japanese patients) | Solid tumors | 60, 90, or 120 mg once daily on days 1-21 every 28 days | Stable disease in 7 out of 16 patients (43.8%) | Decreased platelet count, Nausea | [15] |

| Phase II (MANTRA-2) | Advanced MDM2-amplified, TP53-WT solid tumors | 260 mg once daily on days 1-3 and 15-17 every 28 days | Best Overall Response: 19.4%. Median Progression-Free Survival: 3.5 months | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | [3][13] |

| Phase III (MANTRA) | Dedifferentiated liposarcoma | Randomized against trabectedin | Did not meet primary endpoint of improved progression-free survival | Dose reductions in 44.2% of patients | [16] |

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of Milademetan.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for Milademetan is complex and typically held as proprietary information. However, the general synthetic approach involves a multi-step process culminating in the formation of the spirooxindole core, followed by amidation and salt formation. A key step is a 1,3-dipolar cycloaddition reaction to construct the pyrrolidine ring with the desired stereochemistry.[15]

MDM2-p53 Interaction Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the ability of Milademetan to inhibit the binding of p53 to MDM2.

Materials:

-

Recombinant human MDM2 protein (tagged with a FRET donor, e.g., terbium cryptate)

-

Biotinylated p53-derived peptide (e.g., p53 peptide 1-15)

-

Streptavidin-XL665 (FRET acceptor)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound dissolved in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of Milademetan in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add the diluted Milademetan or DMSO (vehicle control).

-

Add the MDM2-terbium conjugate to each well.

-

Add the biotinylated p53 peptide and streptavidin-XL665 mixture to each well.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (cryptate) and ~665 nm (XL665).

-

Calculate the FRET ratio (665 nm / 620 nm) and plot against the log of Milademetan concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Milademetan.

Materials:

-

Cancer cell line of interest (e.g., SJSA-1, an osteosarcoma cell line with MDM2 amplification)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Milademetan (and a DMSO vehicle control) and incubate for a desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line treated with Milademetan as described above

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI) solution

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment with Milademetan.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the proportion of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line treated with Milademetan

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest cells after Milademetan treatment.

-

Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at 4°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for p53 and p21

This technique is used to detect the protein levels of p53 and its downstream target p21.

Materials:

-

Cancer cell line treated with Milademetan

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against p53 and p21

-

Secondary antibody conjugated to HRP

-

Protein electrophoresis and transfer equipment

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53 and p21 protein levels is expected following Milademetan treatment.[6][9]

Conclusion

This compound is a promising therapeutic agent that targets the MDM2-p53 axis, a critical pathway in cancer development and progression. Its ability to reactivate p53 in tumors with wild-type TP53 provides a clear mechanism of action. While clinical trial results have been mixed, with notable activity in some patient populations but failure to meet the primary endpoint in a Phase III trial for dedifferentiated liposarcoma, research into its potential in other cancer types and in combination with other therapies is ongoing. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this class of compounds.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Milademetan | 1398568-47-2 [chemicalbook.com]

- 5. protocols.io [protocols.io]

- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. igbmc.fr [igbmc.fr]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Milademetan Tosylate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milademetan (also known as RAIN-32 or DS-3032b) is an orally available, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2][3] In many cancers that retain wild-type TP53, the tumor-suppressing function of the p53 protein is abrogated by overexpression of its negative regulator, MDM2.[4][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] Milademetan is designed to block the MDM2-p53 interaction, thereby stabilizing and reactivating p53, leading to the induction of cell cycle arrest, senescence, and apoptosis in cancer cells.[1][6] This document provides a comprehensive overview of the preclinical research on Milademetan tosylate hydrate, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

Milademetan functions by disrupting the interaction between MDM2 and p53.[7] In cancers with MDM2 gene amplification, the resulting overexpression of the MDM2 protein leads to the inactivation of p53, even in the absence of TP53 mutations.[4][8] By inhibiting MDM2, Milademetan allows for the accumulation and reactivation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, to induce apoptosis and inhibit tumor growth.[4][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. google.com [google.com]

The Role of Milademetan Tosylate Hydrate in p53 Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The p53 Tumor Suppressor Pathway and the MDM2 Oncoprotein

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage or oncogenic signaling, p53 becomes activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby preventing the proliferation of damaged cells and tumorigenesis.[1][2]

However, in a significant portion of human cancers where the TP53 gene itself is not mutated, the p53 pathway is often inactivated through other mechanisms.[1] A primary antagonist of p53 is the murine double minute 2 (MDM2) protein.[3] MDM2 is an E3 ubiquitin ligase that directly binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[1] This creates a negative feedback loop, as MDM2 is also a transcriptional target of p53.[1] In several cancers, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, resulting in excessive p53 degradation and functional inactivation of the p53 pathway, thus promoting cancer cell survival and proliferation.[2][4]

Milademetan Tosylate Hydrate: A Potent and Selective MDM2 Inhibitor

This compound (formerly known as DS-3032b or AMG 232) is an orally bioavailable, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[5][6] By binding to the p53-binding pocket of MDM2, Milademetan effectively blocks the interaction between these two proteins.[4] This inhibition prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein in cancer cells with wild-type TP53.[6] The restored and elevated levels of p53 can then activate its downstream target genes, reactivating the p53 signaling pathway and inducing anti-tumor effects such as cell cycle arrest and apoptosis.[2][5]

Quantitative Preclinical Data

The preclinical efficacy of Milademetan has been demonstrated in various cancer cell lines and xenograft models harboring wild-type TP53 and, in many cases, MDM2 amplification.

Table 1: In Vitro Anti-proliferative Activity of Milademetan in Cancer Cell Lines

| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nmol/L) | Citation |

| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 | [5] |

| 94T778 | Liposarcoma | Wild-Type | Amplified | <100 | [5] |

| SJSA1 | Osteosarcoma | Wild-Type | Amplified | <100 | [5] |

| JAR | Placenta | Wild-Type | Amplified | <100 | [5] |

| CCFSTTG1 | Astrocytoma | Wild-Type | Amplified | <100 | [5] |

| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not Specified | ~223 | [6] |

| WaGa | Merkel Cell Carcinoma | Wild-Type | Not Specified | ~9 | [6] |

| PeTa | Merkel Cell Carcinoma | Wild-Type | Not Specified | Not Specified | [6] |

| QGP1 | Pancreas | Mutated | Amplified | Ineffective | [5] |

| NCIN87 | Gastric | Mutated | Amplified | Ineffective | [5] |

| NCIH2126 | Lung | Mutated | Amplified | Ineffective | [5] |

| KYSE70 | Esophageal | Mutated | Amplified | Ineffective | [5] |

Table 2: In Vivo Anti-tumor Activity of Milademetan in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Citation |

| ST-02-0075 | Gastric Adenocarcinoma | 25 mg/kg daily | 67% | [5] |

| ST-02-0075 | Gastric Adenocarcinoma | 50 mg/kg daily | 130.4% | [5] |

| ST-02-0075 | Gastric Adenocarcinoma | 100 mg/kg daily | 130.8% | [5] |

Clinical Trial Data Summary

Milademetan has been evaluated in several clinical trials, demonstrating manageable safety and preliminary efficacy in patients with advanced solid tumors harboring MDM2 amplification and wild-type TP53.

Table 3: Summary of Key Clinical Trial Results for Milademetan

| Trial Phase | Patient Population | Key Efficacy Results | Common Grade 3/4 Adverse Events | Citation |

| Phase I | Advanced Solid Tumors or Lymphomas | Disease Control Rate: 45.8% | Thrombocytopenia (29.0%), Neutropenia (15.0%), Anemia (13.1%) | [7] |

| Phase II (MANTRA-2) | Advanced MDM2-amplified, TP53-wildtype Solid Tumors | Objective Response Rate: 19.4% (6/31) | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | [4][5] |

| Phase III (MANTRA) | Dedifferentiated Liposarcoma | Did not meet primary endpoint of progression-free survival vs. trabectedin. | Thrombocytopenia (39.5%), Neutropenia (25.5%), Anemia (18.6%) | [8] |

Detailed Experimental Protocols

The following are representative, detailed protocols for key experiments used to evaluate the effect of Milademetan on the p53 pathway, based on standard laboratory procedures and information from relevant publications.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

-

Materials:

-

Cancer cell lines of interest

-

96-well opaque-walled plates

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.[9]

-

Include control wells with medium only for background luminescence measurement.[10]

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of Milademetan in culture medium and add to the wells. The final volume in each well should be 200 µL.

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[10]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Measure luminescence using a luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of Milademetan concentration.

-

Western Blot Analysis for p53 Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins (p53, MDM2, p21) in cell lysates.[8]

-

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Treat cells with various concentrations of Milademetan for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

Quantitative Real-Time PCR (qPCR) for p53 Target Genes

qPCR is used to measure the mRNA expression levels of p53 target genes like p21 and PUMA.

-

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

-

-

Procedure:

-

Treat cells with Milademetan for the desired time points.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR reaction in a thermal cycler.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12]

-

Materials:

-

Cancer cell lines

-

96-well opaque-walled plates

-

Cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.

-

Treat the cells with Milademetan for the desired time points to induce apoptosis.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]

- 2. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 10. ch.promega.com [ch.promega.com]

- 11. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 13. ulab360.com [ulab360.com]

The In Vitro Efficacy of Milademetan Tosylate Hydrate: A Technical Guide for Cancer Researchers

An in-depth analysis of the preclinical in vitro data, experimental protocols, and mechanism of action of the MDM2 inhibitor, Milademetan, in cancer cell lines.

Introduction

Milademetan tosylate hydrate (also known as DS-3032b or RAIN-32) is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells with wild-type TP53, the overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. By blocking the MDM2-p53 interaction, Milademetan stabilizes p53, leading to the reactivation of the p53 signaling pathway. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in malignant cells.[3][4] This technical guide provides a comprehensive overview of the in vitro efficacy of Milademetan across a range of cancer cell lines, details the experimental protocols used to ascertain these findings, and visualizes the key cellular pathways and experimental workflows.

Quantitative Efficacy of Milademetan in Cancer Cell Lines

Milademetan has demonstrated potent anti-proliferative activity in a variety of cancer cell lines harboring wild-type TP53. The efficacy is typically measured by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). The following tables summarize the in vitro efficacy of Milademetan across several cancer types.

| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 / GI50 (nM) | Reference |

| Neuroblastoma | |||||

| SK-N-SH | Neuroblastoma | Wild-Type | Not Amplified | 21.9 | [5] |

| SH-SY5Y | Neuroblastoma | Wild-Type | Not Amplified | 31.8 | [4] |

| IMR-32 | Neuroblastoma | Wild-Type | Amplified | 20.3 | [4] |

| CHP-212 | Neuroblastoma | Wild-Type | Amplified | 27.2 | [4] |

| LAN5 | Neuroblastoma | Wild-Type | Amplified | 23.6 | [4] |

| Kelly | Neuroblastoma | Mutant | Not Amplified | >10,000 | [4] |

| Merkel Cell Carcinoma | |||||

| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not Specified | 110 | [6] |

| WaGa | Merkel Cell Carcinoma | Wild-Type | Not Specified | 25 | [6] |

| PeTa | Merkel Cell Carcinoma | Wild-Type | Not Specified | 40 | [6] |

| MCC-301 | Merkel Cell Carcinoma (PDCL) | Wild-Type | Not Specified | 10 | [6] |

| MCC-336 | Merkel Cell Carcinoma (PDCL) | Wild-Type | Not Specified | 9 | [6] |

| MS-1 | Merkel Cell Carcinoma | Mutant | Not Specified | >1000 | [6] |

| Sarcoma | |||||

| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | <100 | [7] |

| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 | [7] |

| 94T778 | Liposarcoma | Wild-Type | Amplified | <100 | [7] |

| Saos-2 | Osteosarcoma | Mutant | Not Specified | Resistant | [1] |

| Other Solid Tumors | |||||

| JAR | Choriocarcinoma | Wild-Type | Amplified | <100 | [7] |

| CCF-STTG1 | Astrocytoma | Wild-Type | Amplified | <100 | [7] |

| QGP1 | Pancreatic Cancer | Mutant | Amplified | Ineffective | [7] |

| NCI-N87 | Gastric Cancer | Mutant | Amplified | Ineffective | [7] |

| NCI-H2126 | Lung Cancer | Mutant | Amplified | Ineffective | [7] |

| KYSE70 | Esophageal Cancer | Mutant | Amplified | Ineffective | [7] |

| DLD-1 | Colon Adenocarcinoma | Mutant | Not Specified | Resistant | [1] |

| MCF7 | Breast Cancer | Wild-Type | Not Specified | 11,070 | [5] |

| Hematological Malignancies | |||||

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | Not Specified | Nanomolar GI50 | [1] |

| DOHH-2 | Non-Hodgkin's B-cell Lymphoma | Wild-Type | Not Specified | Nanomolar GI50 | [1] |

PDCL: Patient-Derived Cell Line

Core Signaling Pathway and Mechanism of Action

Milademetan's primary mechanism of action is the disruption of the MDM2-p53 interaction. In cancer cells with functional p53, this leads to a cascade of events culminating in anti-tumor effects.

References

- 1. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Early-Phase Clinical Trials of Milademetan Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milademetan tosylate hydrate (also known as DS-3032b, RAIN-32) is an orally available, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1][2] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, Milademetan aims to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] This technical guide provides an in-depth overview of the early-phase clinical trials of Milademetan, focusing on quantitative data, experimental protocols, and the underlying signaling pathway.

Mechanism of Action: The MDM2-p53 Axis

In normal cells, MDM2 acts as a key negative regulator of p53 by binding to it and promoting its degradation via the proteasome.[3][4] Many cancers exploit this mechanism by overexpressing MDM2, effectively neutralizing p53's tumor-suppressive functions even when the TP53 gene itself is not mutated.[4] Milademetan is designed to intervene in this process. By binding to MDM2, it prevents the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[1][4] This reactivation of p53 signaling can induce apoptosis and inhibit tumor growth in malignant cells that retain wild-type p53.[2]

Caption: Milademetan's mechanism of action, inhibiting MDM2 to restore p53 function.

Early-Phase Clinical Trial Summary

Milademetan has been evaluated in several early-phase clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, lymphomas, and specifically, dedifferentiated liposarcoma (DDLPS), a tumor type often characterized by MDM2 amplification.[5][6]

Table 1: Key Phase I Clinical Trial Designs

| Trial Identifier | Patient Population | Primary Objectives | Dosing Schedules Investigated | Key Findings |

| NCT01877382 | Advanced solid tumors or lymphomas | Determine Recommended Phase II Dose (RP2D) and schedule, safety, tolerability | Extended/Continuous: Days 1-21 or 1-28 of a 28-day cycle.Intermittent: Days 1-7 or Days 1-3 & 15-17 of a 28-day cycle.[5][6] | An intermittent schedule (260 mg once daily on Days 1-3 and 15-17 of a 28-day cycle) was identified as the RP2D, mitigating hematologic toxicities while maintaining efficacy.[5][7] |

| JapicCTI-142693 | Japanese patients with advanced solid tumors | Safety, tolerability, MTD, pharmacokinetics, RP2D | 60 mg, 90 mg, or 120 mg once daily on Days 1-21 of a 28-day cycle.[2] | The RP2D was determined to be 90 mg on a 21/28-day schedule. The plasma concentrations of milademetan increased in a dose-dependent manner.[2] |

Experimental Protocols

Patient Selection Criteria (General)

Inclusion criteria for these early-phase trials typically included:

-

Patients with advanced, metastatic, or unresectable solid tumors or lymphomas who have failed standard therapies.[2][6]

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]

-

Adequate organ function, including bone marrow, renal, and hepatic function.[6]

-

Confirmation of wild-type TP53 status was encouraged but not always mandatory for initial enrollment.[6]

Exclusion criteria often included:

-

Prior treatment with an MDM2 inhibitor.

-

Significant cardiovascular comorbidities.[8]

-

Active brain metastases.

Dose Escalation and MTD Determination

A Bayesian logistic regression model was often used to guide dose escalation and determine the Maximum Tolerated Dose (MTD).[9] Dose-Limiting Toxicities (DLTs) were assessed, typically within the first cycle of treatment, to inform dose adjustments.[2]

Caption: A generalized workflow for early-phase Milademetan clinical trials.

Efficacy and Safety Assessments

-

Efficacy: Tumor responses were typically evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[10] Key efficacy endpoints included Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[6][9]

-

Safety: Adverse events were monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[2]

Quantitative Data from Early-Phase Trials

Table 2: Safety Profile - Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Frequency (All Grades) | Frequency (Grade 3/4) | Notes |

| Nausea | 72.2%[2] | - | Primarily in the Japanese Phase I study. |

| Thrombocytopenia | 61.1%[2] | 29.0% (across all cohorts, NCT01877382)[5] | A common on-target toxicity of MDM2 inhibitors. Intermittent dosing reduced Grade 3/4 rates to 15.0%.[5][11] |

| Decreased Appetite | 61.1%[2] | - | - |

| Anemia | 50.0%[2] | 13.1% (across all cohorts, NCT01877382)[5] | Grade 3/4 anemia was 0% at the RP2D with the intermittent schedule.[5] |

| Fatigue | 50.0%[2] | - | - |

| Neutropenia | 50.0% (WBC decreased)[2] | 15.0% (across all cohorts, NCT01877382)[5] | Grade 3/4 neutropenia was 5.0% at the RP2D with the intermittent schedule.[5] |

Table 3: Preliminary Efficacy Data (NCT01877382)

| Patient Cohort | Number of Patients (N) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| All Cohorts | 107 | 45.8% (95% CI, 36.1 to 55.7)[5] | 4.0 months (95% CI, 3.4 to 5.7)[5] |

| Dedifferentiated Liposarcoma (DDLPS) | 53 | 58.5% (95% CI, 44.1 to 71.9)[9] | 7.2 months (95% CI, 3.8 to 10.1)[9] |

| DDLPS (Intermittent Schedule) | 23 | 62.0% (95% CI, 35.4 to 84.8)[9] | 7.4 months (95% CI, 2.7 to 14.6)[6] |

Table 4: Pharmacokinetic Parameters of Milademetan

| Parameter | Value (at RP2D: 260 mg, intermittent schedule) | Trial |

| Median Time to Maximum Serum Concentration (Tmax) | 3.1 hours[6] | NCT01877382 |

| Geometric Mean Maximum Serum Concentration (Cmax) | 1,503 ng/mL[6] | NCT01877382 |

| Geometric Mean Area Under the Curve (AUC0-24) | 18,432 ng*h/mL[6] | NCT01877382 |

| Geometric Mean Apparent Total Clearance | 15.6 L/h[6] | NCT01877382 |

| Terminal Elimination Half-life | 10.0 hours[6] | NCT01877382 |

Conclusion and Future Directions

Early-phase clinical trials of this compound have established a manageable safety profile and demonstrated promising signs of antitumor activity, particularly in patients with MDM2-amplified tumors like dedifferentiated liposarcoma.[6][9] The identification of an intermittent dosing schedule that mitigates the on-target hematologic toxicities, such as thrombocytopenia, has been a crucial development.[5][7][11] These foundational studies have paved the way for later-stage trials, including a Phase 3 study in DDLPS (MANTRA) and a Phase 2 basket trial in various solid tumors (MANTRA-2), to further evaluate the efficacy of this targeted therapy.[11][12][13] Future research will likely focus on combination strategies and the identification of biomarkers to refine patient selection and enhance clinical outcomes.[12]

References

- 1. milademetan tosylate - My Cancer Genome [mycancergenome.org]

- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 2 Basket Study of Milademetan in Advanced/Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays with Milademetan Tosylate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milademetan tosylate hydrate is a potent and selective, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] In many cancers with wild-type TP53, the tumor suppressor function of p53 is abrogated by the overexpression of its negative regulator, MDM2.[3][4] Milademetan acts by disrupting the MDM2-p53 interaction, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53.[1] This leads to the stabilization and activation of p53, resulting in the induction of downstream pathways that can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[5][6] This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric and luminescent assays.

Mechanism of Action: p53 Signaling Pathway Activation

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2, an E3 ubiquitin ligase.[3] Upon cellular stress, this interaction is disrupted, leading to p53 activation. Milademetan mimics this disruption by binding to MDM2 and preventing its interaction with p53. The resulting accumulation of active p53 leads to the transcription of target genes such as p21 (CDKN1A) and PUMA (BBC3), which mediate cell cycle arrest and apoptosis, respectively.[5][7]

Caption: Milademetan inhibits MDM2, leading to p53 activation and downstream effects.

Data Presentation: In Vitro Efficacy of Milademetan

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in cells with wild-type p53.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| SK-N-SH | Neuroblastoma | Wild-Type | 21.9 | [5] |

| SH-SY5Y | Neuroblastoma | Wild-Type | 17.7 | [5] |

| IMR32 | Neuroblastoma | Wild-Type | 52.63 | [5] |

| IMR5 | Neuroblastoma | Wild-Type | 25.7 | [5] |

| LAN5 | Neuroblastoma | Wild-Type | 44.1 | [5] |

| MKL-1 | Merkel Cell Carcinoma | Wild-Type | >100 | [8] |

| WaGa | Merkel Cell Carcinoma | Wild-Type | ~10 | [8] |

| PeTa | Merkel Cell Carcinoma | Wild-Type | ~20 | [8] |

| MS-1 | Merkel Cell Carcinoma | Mutant | >1000 | [8] |

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Experimental Protocols

This section provides detailed protocols for two common in vitro cell viability assays: the MTT assay (colorimetric) and the CellTiter-Glo® Luminescent Cell Viability Assay.

General Experimental Workflow

The overall workflow for assessing cell viability following treatment with Milademetan is outlined below.

Caption: A stepwise workflow for determining cell viability after Milademetan treatment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Milademetan. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells using a multichannel pipette or by placing the plate on an orbital shaker for 5-10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[10]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates (white or black)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.

-

-

Compound Treatment:

-

Follow the same compound treatment procedure as described in the MTT assay protocol.

-

-

CellTiter-Glo® Assay:

-

After the desired incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the luminescence of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion

The provided protocols offer robust and reliable methods for evaluating the in vitro efficacy of this compound. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs and available equipment. Proper execution of these assays will provide valuable data for researchers and drug development professionals studying the anti-cancer properties of this promising MDM2 inhibitor.

References

- 1. milademetan tosylate - My Cancer Genome [mycancergenome.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jrmds.in [jrmds.in]

- 10. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Milademetan Tosylate Hydrate in Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Milademetan tosylate hydrate, a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction, in the context of solid tumor research.[1][2]

Mechanism of Action

Milademetan is an orally active MDM2 inhibitor.[3] In many cancers with wild-type TP53, the tumor suppressor function of p53 is suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[1] Milademetan works by binding to MDM2 and blocking its interaction with p53.[4][5] This inhibition leads to the stabilization and reactivation of p53, resulting in cell-cycle arrest, senescence, and apoptosis in tumor cells with amplified MDM2 and wild-type TP53.[1][3]

Applications in Solid Tumor Research

Milademetan is being investigated for the treatment of various advanced or metastatic solid tumors that are refractory or intolerant to standard therapies.[6][7] A key biomarker for patient selection is the presence of wild-type TP53 and MDM2 gene amplification (copy number ≥ 8).[6][8]

Preclinical Research:

-

In Vitro: Milademetan has demonstrated potent antiproliferative activity in cancer cell lines with MDM2 amplification and wild-type TP53.[1] It induces the expression of p53 target genes such as p21 and PUMA, leading to G1 cell cycle arrest, senescence, and apoptosis in a dose- and time-dependent manner.[1][3]

-

In Vivo: In xenograft models of human cancers with MDM2 amplification, orally administered Milademetan has been shown to delay tumor growth and improve survival.[3][9] For instance, in a gastric adenocarcinoma patient-derived xenograft (PDX) model, daily dosing resulted in dose-dependent tumor regressions.[1]

Clinical Research:

Milademetan has been evaluated in several clinical trials for advanced solid tumors.

-

Phase I Studies: These studies aimed to determine the safety, tolerability, pharmacokinetics, and recommended Phase II dose of Milademetan.[9][10] Different dosing schedules were explored, with an intermittent schedule (e.g., days 1-3 and 15-17 every 28 days) showing better tolerability by mitigating hematologic toxicities.[9][11]

-

Phase II Basket Study (MANTRA-2): This study evaluated the efficacy and safety of Milademetan in patients with various advanced solid tumors harboring MDM2 amplification and wild-type TP53.[1][2] The trial demonstrated modest anti-tumor activity, although responses were often not durable.[1][12]

Data Presentation

Table 1: Preclinical Activity of Milademetan in a Gastric Adenocarcinoma PDX Model

| Dosage (mg/kg, daily) | Tumor Growth Inhibition (TGI) |

| 25 | 67% |

| 50 | 130.4% |

| 100 | 130.8% |

Source: Adapted from preclinical data presented in solid tumor research.[1]

Table 2: Summary of Phase II (MANTRA-2) Clinical Trial Results for Milademetan in Advanced Solid Tumors

| Parameter | Value |

| Patient Population | Advanced MDM2-amplified, TP53 wild-type solid tumors |

| Number of Patients (Centrally Confirmed) | 31 |

| Best Overall Response Rate (ORR) | 19.4% (6/31) |

| Confirmed Response Rate | 3.2% (1/31) |

| Median Progression-Free Survival (PFS) | 3.5 months (95% CI: 1.8–3.7) |

Source: Data from the MANTRA-2 Phase II basket study.[1][2][12]

Table 3: Common Grade 3 or 4 Adverse Events in the MANTRA-2 Study

| Adverse Event |

| Thrombocytopenia |

| Neutropenia |

| Anemia |

| Leukopenia |

| Diarrhea |

Source: Safety data from the MANTRA-2 Phase II study.[1][2][12]

Table 4: Efficacy of Milademetan in a First-in-Human Phase I Study

| Patient Population | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| All Cancers (N=107) | 45.8% | 4.0 months |

| Dedifferentiated Liposarcoma (n=53) | 58.5% | 7.2 months |

| Dedifferentiated Liposarcoma (Recommended Intermittent Schedule, n=16) | 62.0% | 7.4 months |

Source: Data from a first-in-human Phase I study.[9][13]

Experimental Protocols

The following are representative protocols for experiments commonly performed in the preclinical evaluation of Milademetan. These should be adapted and optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the effect of Milademetan on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., with and without MDM2 amplification and with wild-type or mutant TP53)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell proliferation reagent (e.g., MTS, WST-1)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Milademetan in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Milademetan dose.

-

Remove the overnight culture medium and add the Milademetan dilutions or vehicle control to the respective wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for p53 and p21 Upregulation

Objective: To assess the effect of Milademetan on the protein levels of p53 and its downstream target p21.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of Milademetan or vehicle for a specified time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Milademetan in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line capable of forming tumors in mice

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Milademetan or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., daily).

-

Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

This compound is a promising therapeutic agent for solid tumors characterized by MDM2 amplification and wild-type TP53. Its mechanism of action, involving the reactivation of the p53 tumor suppressor pathway, is well-defined. While preclinical studies have shown significant anti-tumor activity, clinical trials in heavily pretreated patient populations have demonstrated modest efficacy with responses that are often not durable.[1][12] Future research may focus on combination strategies and use in earlier lines of therapy to enhance the clinical benefit of Milademetan.[1][14] The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this MDM2 inhibitor.

References

- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. youtube.com [youtube.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. bcan.org [bcan.org]

- 8. A Phase 2 Basket Study of Milademetan in Advanced/Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]

- 14. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Milademetan Tosylate Hydrate in Animal Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of milademetan tosylate hydrate, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in various animal xenograft models. The protocols outlined below are synthesized from published research and are intended to guide the design and execution of similar in vivo studies.

Mechanism of Action

Milademetan functions by disrupting the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] In cancers with wild-type TP53 and amplification of the MDM2 gene, MDM2 is overexpressed, leading to the degradation of p53 and effectively creating a p53-null state.[1][2][3] By inhibiting MDM2, milademetan stabilizes and reactivates p53, leading to the induction of p53 target genes, which can result in cell-cycle arrest, apoptosis, and tumor growth inhibition.[1][4][5]

Signaling Pathway

Caption: Milademetan restores p53 function by inhibiting MDM2-mediated degradation.

Efficacy in Xenograft Models

Milademetan has demonstrated significant antitumor activity in a variety of xenograft models, particularly those with MDM2 amplification and wild-type TP53.

Quantitative Data Summary

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Gastric Adenocarcinoma PDX (ST-02-0075) | Gastric Adenocarcinoma | 25 mg/kg daily | 67% TGI | [1] |

| 50 mg/kg daily | 130.4% TGI (regression) | [1] | ||

| 100 mg/kg daily | 130.8% TGI (regression) | [1] | ||

| SJSA1 | Osteosarcoma | 30 mg/kg continuous | Less effective than intermittent | [1] |

| 120 mg/kg intermittent (3 days on, 11 days off) | More durable and effective antitumor activity | [1] | ||

| MKL-1 | Merkel Cell Carcinoma | 25 mg/kg | Dose-dependent inhibition of tumor growth | [6] |

| 50 mg/kg | Dose-dependent inhibition of tumor growth | [6] | ||

| 100 mg/kg | Dose-dependent inhibition of tumor growth | [6] | ||

| Patient-Derived Xenograft (PDX) | Merkel Cell Carcinoma | Not specified | Dose-dependent inhibition of tumor growth | [6] |